Valeramide, N-methyl-2-propyl-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Valeramide, N-methyl-2-propyl-, can be synthesized through amidation reactions. One common method involves the reaction between isobutyryl methyl acetate and aniline, followed by processing to obtain the desired product . The reaction conditions typically involve a charge molar ratio between isobutyryl methyl acetate and aniline of 1:0.5 to 10, with a high yield of not less than 96 percent .
Industrial Production Methods: Industrial production of Valeramide, N-methyl-2-propyl-, involves similar amidation reactions but on a larger scale. The process is optimized for high yield and purity, with fewer impurities and a content of more than 98 percent . The reaction time is shortened, and aniline is recycled and reused easily, making the process efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Valeramide, N-methyl-2-propyl-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines and alcohols under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce primary amines. Substitution reactions typically result in the formation of new amide derivatives.
Scientific Research Applications
Valeramide, N-methyl-2-propyl-, has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it serves as an inhibitor of human microsomal epoxide hydrolase, making it valuable for studying enzyme inhibition and drug interactions . In medicine, it is used in the EEG recordings of valerian-related drugs, contributing to neurological research . Additionally, it has industrial applications in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Valeramide, N-methyl-2-propyl-, involves its inhibitory effects on human microsomal epoxide hydrolase. This enzyme plays a crucial role in the metabolism of various xenobiotics and endogenous compounds. By inhibiting this enzyme, Valeramide, N-methyl-2-propyl-, can modulate the metabolism and bioavailability of certain drugs and other compounds . The molecular targets and pathways involved include the binding of the compound to the active site of the enzyme, preventing its normal catalytic activity.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Valeramide, N-methyl-2-propyl-, include other amides such as N-methyl-N-(1-phenylethyl)amine and N-methyl-phenethylamine . These compounds share structural similarities and may exhibit comparable chemical properties and reactivity.
Uniqueness: What sets Valeramide, N-methyl-2-propyl-, apart from these similar compounds is its specific inhibitory effect on human microsomal epoxide hydrolase. This unique property makes it particularly valuable for research in enzyme inhibition and drug metabolism .
Properties
CAS No. |
20406-74-0 |
---|---|
Molecular Formula |
C9H19NO |
Molecular Weight |
157.25 g/mol |
IUPAC Name |
N-methyl-2-propylpentanamide |
InChI |
InChI=1S/C9H19NO/c1-4-6-8(7-5-2)9(11)10-3/h8H,4-7H2,1-3H3,(H,10,11) |
InChI Key |
CGCDPLMLTIOADD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C(=O)NC |
Origin of Product |
United States |
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